molecular formula C12H16O2 B092307 3-Phenylpropyl propionate CAS No. 122-74-7

3-Phenylpropyl propionate

Cat. No. B092307
CAS RN: 122-74-7
M. Wt: 192.25 g/mol
InChI Key: GTNCESCYZPMXCJ-UHFFFAOYSA-N
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Description

3-Phenylpropyl propionate is a member of benzenes . It has a heavy, floral, balsamic odor with hyacinth and mimosa undertone. It has a sweet, fruity, slightly green taste at low concentration .


Molecular Structure Analysis

The molecular formula of 3-Phenylpropyl propionate is C12H16O2 . The IUPAC name is 3-phenylpropyl propanoate . The InChI is InChI=1S/C12H16O2/c1-2-12 (13)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 . The Canonical SMILES is CCC(=O)OCCCC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

3-Phenylpropyl propionate has a molecular weight of 192.25 g/mol . It has a refractive index of n20/D 1.4920 (lit.), a boiling point of 247°C (lit.), and a density of 1.0 g/mL at 25°C (lit.) .

Scientific Research Applications

  • Fragrance Material : 3-Phenylpropyl acetate is used as a fragrance ingredient. It is part of the Aryl Alkyl Alcohol Simple Acid Esters group, with studies focusing on its toxicological and dermatological aspects for safe use in fragrances (McGinty et al., 2012).

  • Supramolecular Dendrimers : Methyl esters of 3-phenylpropyl and related acids are used in the synthesis of supramolecular dendrimers. These dendrimers self-assemble into various structures, including porous columnar lattices, and have applications in higher-order structures (Percec et al., 2006).

  • Chemical Synthesis and Bio-based Production : Studies on 3-Phenylpropionic acid (3PPA) have shown its potential for bio-based production using simple carbon sources in E. coli. This approach is considered environmentally friendly compared to traditional chemical synthesis, which often involves toxic solvents (Sun et al., 2016).

  • Biodegradable Plastics : Research involving 3-Phenylpropionic acid derivatives focuses on producing copolymers like poly-3-hydroxybutyrate-co-3-hydroxyvalerate (P3HB-co-3HV), which are more flexible and useful alternatives to plastics like polypropylene (Catalán et al., 2018).

  • Pharmaceuticals and Cosmetics : The compound's derivatives are also studied for their potential applications in pharmaceuticals and cosmetics, considering their safety and efficacy (Bhatia et al., 2011).

  • Flame Retardants : Research on 3-(hydroxy(phenyl)phosphinic) methyl propionate focuses on its application in polyester as a flame retardant, highlighting its synthesis and characterization (Yan, 1999).

Safety And Hazards

3-Phenylpropyl propionate may cause skin irritation and serious eye irritation. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-phenylpropyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNCESCYZPMXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861757
Record name Benzenepropanol, 1-propanoate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, heavy floral balsamic odour
Record name 3-Phenylpropyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

279.00 to 280.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl propanoate
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Solubility

very slightly, insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl propanoate
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Record name 3-Phenylpropyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.995-1.005
Record name 3-Phenylpropyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Phenylpropyl propionate

CAS RN

122-74-7
Record name 3-Phenylpropyl propionate
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Record name 3-Phenylpropyl propanoate
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Record name 3-Phenylpropyl propionate
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Record name Benzenepropanol, 1-propanoate
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Record name 3-phenylpropyl propionate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.157
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Record name 3-PHENYLPROPYL PROPANOATE
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Record name 3-Phenylpropyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
TP McGovern, M Beroza, TL Ladd Jr… - Journal of Economic …, 1970 - academic.oup.com
Twenty-three chemicals that included structural features of phenethyl butyrate or methyl cyclohexanepropionate were tested in combination with eugenol (4-allyl-2-methoxyphenol) (9:1) …
Number of citations: 34 academic.oup.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and chemical …, 2011 - Elsevier
… Also contained within Table 2A, Table 2B, Table 3, Table 4, Table 5, Table 6, Table 7, Table 8 are additional toxicology data for three esters (3-phenylpropyl propionate, 3-phenylpropyl …
Number of citations: 15 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 13 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
AK Ghosh, JP Gulliver - Tetrahedron Letters, 2022 - Elsevier
… Herein, we report that commercially available and optically active 2-tosylsulfonamido-3‑phenylpropyl propionate derived titanium enolate reacts with a variety of bidentate aromatic …
Number of citations: 2 www.sciencedirect.com
S Nakanishi, T Tsutsui, N Itai, M Denda - Frontiers in Cell and …, 2023 - frontiersin.org
… The intracellular calcium concentration was measured every second with or without addition of 3-phenylpropyl propionate (3PPP) (50 μM, 500 μM or 1 mM), SQ-22536 (100 μM) or L-cis-…
Number of citations: 1 www.frontiersin.org
W Weber, R Schoenmakers, B Keller… - Proceedings of the …, 2008 - National Acad Sciences
… Butyl-propionate, 2-phenylethyl-propionate, 2-phenylethyl-isopentanoate, and 3-phenylpropyl-propionate were prepared by reacting the corresponding alcohol with the acid chloride in …
Number of citations: 213 www.pnas.org
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2004 - Elsevier
This publication is the seventh in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 147 www.sciencedirect.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
B Frølund, AT Jørgensen, L Tagmose… - Journal of medicinal …, 2002 - ACS Publications
A number of analogues of the low-efficacy partial GABA A agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL, 5), in which the 4-position of the 3-isoxazolol ring was substituted by different …
Number of citations: 85 pubs.acs.org
A Mattia, GI Sipes - World Health Organ. Tech. Rep. Ser., 2001 - inchem.org
The Committee evaluated a group of flavouring agents that includes cinnamyl alcohol (No. 647), cinnamaldehyde (No. 656), cinnamic acid (No. 657), and 52 structurally related …
Number of citations: 1 inchem.org

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